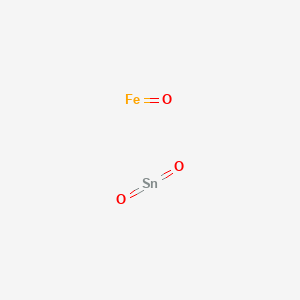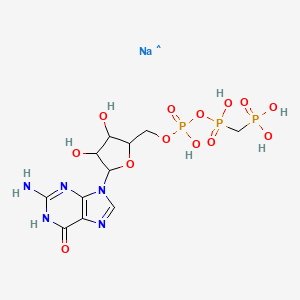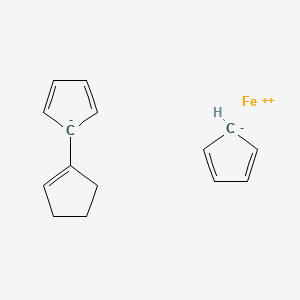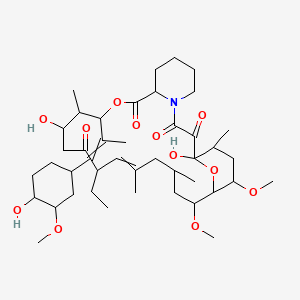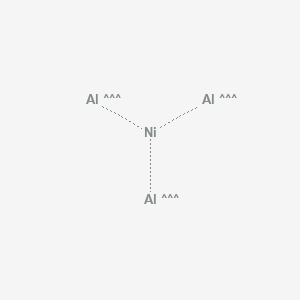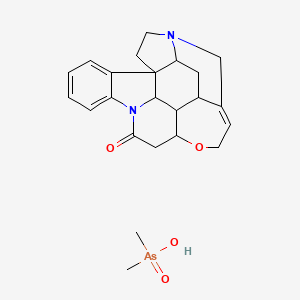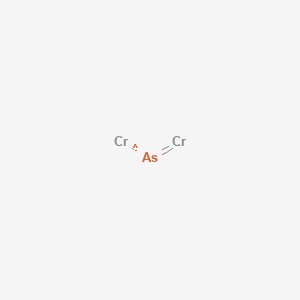
Arseniuro de cromo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium arsenide is a compound consisting of chromium and arsenic. It is known for its unique magnetic and electronic properties, making it a subject of interest in various scientific fields. Chromium arsenide typically crystallizes in an orthorhombic structure and exhibits antiferromagnetic behavior at low temperatures .
Aplicaciones Científicas De Investigación
Chromium arsenide has several scientific research applications due to its unique properties:
Mecanismo De Acción
Target of Action
Chromium arsenide (CrAs) primarily targets the electronic band structure of materials. It is known to interact with the Cr d bands near the Fermi level . This interaction is crucial for understanding the compound’s properties and behavior.
Mode of Action
The mode of action of CrAs involves its interaction with the electronic band structure. By integrating out all low-lying arsenic degrees of freedom, an effective Hamiltonian model describing the Cr d bands near the Fermi level is derived . This interaction leads to changes in the energy spectra, the Fermi surface, the density of states, and transport and magnetic properties of the compound .
Biochemical Pathways
These include uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways involves a certain set of genes and proteins that carry out the mechanism of arsenic biotransformation .
Pharmacokinetics
It is known that chromium, a component of cras, is required for carbohydrate, lipid, and protein metabolisms in humans and animals . Chromium-enriched yeast, a dietary supplement, has been studied for its pharmacokinetics, but similar studies on CrAs are lacking .
Result of Action
The interaction of CrAs with the electronic band structure results in changes in the energy spectra, the Fermi surface, the density of states, and transport and magnetic properties of the compound . These changes can have significant effects at the molecular and cellular levels, potentially influencing the compound’s superconducting properties .
Action Environment
The action of CrAs can be influenced by various environmental factors. For instance, arsenic’s biogeochemical cycle can be affected by microorganisms, pH, and the presence of other elements such as iron, phosphorus, sulfur, and silicon . Understanding these factors is crucial for predicting the behavior of CrAs in different environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium arsenide can be synthesized by direct combination of elemental chromium and arsenic. The process involves heating a stoichiometric mixture of chromium and arsenic in a vacuum-sealed quartz tube at high temperatures (around 800°C) to prevent oxidation .
Industrial Production Methods: In industrial settings, high-purity chromium and arsenic are mixed and ground in a vacuum environment to avoid contamination. The mixture is then heated in quartz ampoules under an inert atmosphere, such as purified argon, to produce chromium arsenide .
Análisis De Reacciones Químicas
Types of Reactions: Chromium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium arsenide can be oxidized using oxidizing agents like oxygen or hydrogen peroxide, leading to the formation of chromium oxides and arsenic oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas, which can convert chromium arsenide back to its elemental forms.
Major Products: The major products formed from these reactions include chromium oxides, arsenic oxides, and substituted compounds like chromium phosphide .
Comparación Con Compuestos Similares
Chromium arsenide can be compared with other arsenides and similar compounds:
Gallium arsenide: Unlike chromium arsenide, gallium arsenide is a well-known semiconductor with applications in electronics and photovoltaics.
Nickel arsenide: Nickel arsenide shares some structural similarities with chromium arsenide but differs in its magnetic properties.
Cadmium arsenide: Cadmium arsenide is another semiconductor with unique electronic properties, often studied for its topological characteristics.
Chromium arsenide stands out due to its combination of magnetic and electronic properties, making it a versatile compound for various advanced applications.
Propiedades
Número CAS |
12254-85-2 |
|---|---|
Fórmula molecular |
AsCr |
Peso molecular |
126.918 g/mol |
Nombre IUPAC |
arsenic;chromium |
InChI |
InChI=1S/As.Cr |
Clave InChI |
OTJXRUHUGBSPCL-UHFFFAOYSA-N |
SMILES |
[Cr].[Cr]=[As] |
SMILES canónico |
[Cr].[As] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


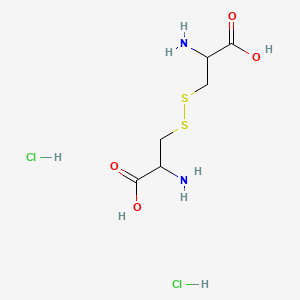

![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)
